Bienvenue dans la boutique en ligne BenchChem!

GLUCAGON-37 (HUMAN, MOUSE, RAT)

Gastroenterology Receptor Pharmacology Binding Assay

Glucagon-37 (Oxyntomodulin, OXM) is the authentic 37-amino acid peptide hormone with a critical C-terminal octapeptide extension (Lys-Arg-Asn-Arg-Asn-Asn-Ile-Ala) absent in standard glucagon. This sequence confers unique dual GCGR/GLP1R agonism and ~20-fold higher potency than glucagon in gastric oxyntic glands via a distinct high-affinity receptor (KD=2.6 nM). Substitution with glucagon (29 aa) or GLP-1 analogs is scientifically invalid for gastric acid secretion, enterogastrone, or incretin studies. Procure the native-sequence peptide to ensure experimental fidelity in receptor pharmacology and metabolic disease research.

Molecular Formula C192H295N61O60S
Molecular Weight 4449.899
CAS No. 159002-68-3
Cat. No. B588637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLUCAGON-37 (HUMAN, MOUSE, RAT)
CAS159002-68-3
Molecular FormulaC192H295N61O60S
Molecular Weight4449.899
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N
InChIInChI=1S/C192H295N61O60S/c1-15-92(8)149(184(308)220-94(10)188(312)313)251-177(301)128(76-142(201)268)240-171(295)127(75-141(200)267)238-161(285)114(43-31-64-215-192(209)210)224-170(294)126(74-140(199)266)237-160(284)113(42-30-63-214-191(207)208)223-157(281)110(39-25-27-60-194)229-186(310)151(96(12)259)253-178(302)129(77-143(202)269)239-164(288)118(58-65-314-14)228-165(289)119(66-89(2)3)232-169(293)125(72-102-81-216-108-37-23-22-36-106(102)108)236-163(287)117(54-57-139(198)265)230-183(307)148(91(6)7)250-175(299)123(68-98-32-18-16-19-33-98)235-172(296)130(78-145(271)272)241-162(286)116(53-56-138(197)264)221-153(277)93(9)219-156(280)111(40-28-61-212-189(203)204)222-158(282)112(41-29-62-213-190(205)206)226-181(305)135(86-256)247-174(298)132(80-147(275)276)242-166(290)120(67-90(4)5)231-167(291)121(70-100-44-48-104(261)49-45-100)233-159(283)109(38-24-26-59-193)225-180(304)134(85-255)246-168(292)122(71-101-46-50-105(262)51-47-101)234-173(297)131(79-146(273)274)243-182(306)136(87-257)248-187(311)152(97(13)260)252-176(300)124(69-99-34-20-17-21-35-99)244-185(309)150(95(11)258)249-144(270)83-217-155(279)115(52-55-137(196)263)227-179(303)133(84-254)245-154(278)107(195)73-103-82-211-88-218-103/h16-23,32-37,44-51,81-82,88-97,107,109-136,148-152,216,254-262H,15,24-31,38-43,52-80,83-87,193-195H2,1-14H3,(H2,196,263)(H2,197,264)(H2,198,265)(H2,199,266)(H2,200,267)(H2,201,268)(H2,202,269)(H,211,218)(H,217,279)(H,219,280)(H,220,308)(H,221,277)(H,222,282)(H,223,281)(H,224,294)(H,225,304)(H,226,305)(H,227,303)(H,228,289)(H,229,310)(H,230,307)(H,231,291)(H,232,293)(H,233,283)(H,234,297)(H,235,296)(H,236,287)(H,237,284)(H,238,285)(H,239,288)(H,240,295)(H,241,286)(H,242,290)(H,243,306)(H,244,309)(H,245,278)(H,246,292)(H,247,298)(H,248,311)(H,249,270)(H,250,299)(H,251,301)(H,252,300)(H,253,302)(H,271,272)(H,273,274)(H,275,276)(H,312,313)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)/t92-,93-,94-,95+,96+,97+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-/m0/s1
InChIKeyDDYAPMZTJAYBOF-ZMYDTDHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucagon-37 (Human, Mouse, Rat) CAS 159002-68-3: Core Identity and Procurement Relevance


Glucagon-37 (human, mouse, rat), also known as Oxyntomodulin or OXM, is a 37-amino acid peptide hormone derived from the proglucagon precursor. It consists of the full 29-amino acid sequence of pancreatic glucagon extended at the C-terminus by an octapeptide (Lys-Arg-Asn-Arg-Asn-Asn-Ile-Ala) [1]. This compound is not merely a variant; its C-terminal extension confers unique biological properties and tissue specificity that fundamentally differentiate it from glucagon and other related peptides, making it essential for specific research applications in endocrinology, gastroenterology, and metabolic disease [2].

Why Glucagon-37 (Human, Mouse, Rat) Cannot Be Replaced by Glucagon or GLP-1 Analogs


Substituting Glucagon-37 with standard glucagon (29 amino acids) or GLP-1 analogs is scientifically invalid due to its distinct, tissue-specific pharmacology. While glucagon primarily targets the liver and GLP-1 the pancreas and brain, Glucagon-37 exhibits a unique dual-receptor agonism at the glucagon (GCGR) and GLP-1 (GLP1R) receptors, but with a 20-fold higher potency than glucagon in gastric oxyntic glands, a tissue where glucagon is weak [1]. This is mediated by a distinct, high-affinity receptor site (KD = 2.6 nM) in the gastric mucosa, for which glucagon has a ~8.5-fold lower affinity [2]. Research requiring modulation of gastric acid secretion, insulin release via this specific dual mechanism, or study of this unique receptor system necessitates the authentic Glucagon-37 peptide; generic glucagon or selective GLP-1 agonists will not replicate its biological profile [3].

Quantitative Differentiators for Glucagon-37 (Human, Mouse, Rat) in Scientific Selection


Superior High-Affinity Binding to a Unique Gastric Receptor Site

Glucagon-37 binds with high affinity to a specific receptor site in rat oxyntic glands that is distinct from the classical glucagon receptor. This binding is quantifiably different from pancreatic glucagon (G-29). In a competitive binding assay using 125I-labeled Glucagon-37 on isolated rat oxyntic glands, the dissociation constant (KD) for Glucagon-37 was 2.6 × 10⁻⁹ M, compared to a KD of 2.2 × 10⁻⁸ M for pancreatic glucagon [1].

Gastroenterology Receptor Pharmacology Binding Assay

20-Fold Greater Potency than Glucagon in Activating Gastric Oxyntic Glands

The functional consequence of Glucagon-37's unique receptor binding is a starkly enhanced biological response in gastric tissue. When compared directly to pancreatic glucagon for its ability to stimulate adenylate cyclase activity (cAMP production) in oxyntic glands, Glucagon-37 was approximately 20 times more potent [1].

Gastroenterology Signal Transduction cAMP Assay

Potent Inhibition of Gastric Acid Secretion In Vivo

Glucagon-37 is a potent inhibitor of pentagastrin-stimulated gastric acid secretion. In a human clinical study, intravenous infusion of Glucagon-37 at 100 ng/kg/h (low rate) reduced acid secretion by 20 ± 9%, while a high rate of 400 ng/kg/h achieved a 76 ± 10% reduction [1]. In a rat model, its C-terminal octapeptide fragment was approximately 100-fold less potent than the full-length Glucagon-37, confirming the importance of the full 37-amino acid sequence for maximal efficacy [2].

Gastroenterology In Vivo Pharmacology Acid Secretion

Distinct Insulin Secretion Profile Differentiates from Glucagon

Glucagon-37 stimulates insulin release in a manner distinct from glucagon. In the isolated perfused rat pancreas, Glucagon-37 stimulated insulin release monophasically in the presence of a low glucose concentration (6 mM) and potentiated glucose-induced insulin release (at 10 mM glucose) in a dose-dependent manner. However, it was explicitly noted to be less powerful than equimolar concentrations of pancreatic glucagon in this assay [1].

Endocrinology Metabolism Insulin Secretion

Dual GCGR/GLP-1R Agonism with Functional Bias Towards Gastric Activity

Glucagon-37 activates both the glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP1R), a dual agonism profile that is distinct from the high selectivity of glucagon (for GCGR) and GLP-1 (for GLP1R) [1]. This dual activation is not uniform; Glucagon-37 displays a pronounced functional bias towards gastric tissue. While it is ~20-fold more potent than glucagon in gastric oxyntic glands [2], its relative potency on hepatic targets (classic glucagon action) is significantly lower: ~100% for antibody binding, 20% for hepatic binding sites, and only 10% for hepatic adenylate cyclase activation compared to glucagon [3].

Receptor Pharmacology Metabolic Disease Dual Agonist

Validated Research Applications for Glucagon-37 (Human, Mouse, Rat)


Investigating the Enterogastrone Axis and Gastric Acid Regulation

Use Glucagon-37 as the primary ligand to study the physiological inhibition of gastric acid secretion. Its demonstrated potency in reducing pentagastrin- and histamine-stimulated acid output in both rodent models (with a 20-fold higher potency than glucagon in gastric glands [1]) and human studies (achieving up to 76% inhibition [2]) makes it essential for delineating the 'enterogastrone' effect and validating novel compounds targeting gastric function.

Characterizing a Unique Dual Receptor Pharmacology with Tissue Bias

Employ Glucagon-37 in receptor pharmacology studies to dissect the signaling and functional outcomes of simultaneous, biased GCGR/GLP1R activation. Its unique profile, showing ~20-fold higher potency than glucagon in gastric tissue but only 10-20% of glucagon's activity on hepatic targets [1], provides a distinct pharmacological tool for understanding tissue-specific receptor coupling and downstream effects, which cannot be modeled with selective agonists.

Studies on Postprandial Incretin and Insulin Secretion Dynamics

Incorporate Glucagon-37 into in vitro and ex vivo pancreatic models to investigate its role as a potential incretin hormone. Unlike GLP-1 or glucagon, Glucagon-37 stimulates a monophasic insulin release at low glucose and potentiates glucose-induced secretion [1]. This specific profile is critical for research into the complex hormonal control of postprandial insulin release and the development of next-generation diabetes therapies.

Gastric Mucosa Receptor Binding and Signal Transduction Assays

Utilize Glucagon-37 for binding and functional assays on isolated gastric glands or cells. It is the high-affinity ligand for a unique receptor site in the gastric mucosa (KD = 2.6 nM [1]), a site for which glucagon has ~8.5-fold lower affinity [2]. This makes Glucagon-37 the necessary tool for characterizing this receptor's pharmacology, its signaling pathways (e.g., cAMP production), and its potential as a therapeutic target for acid-related disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLUCAGON-37 (HUMAN, MOUSE, RAT)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.